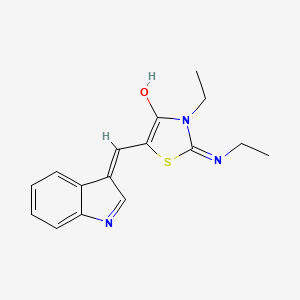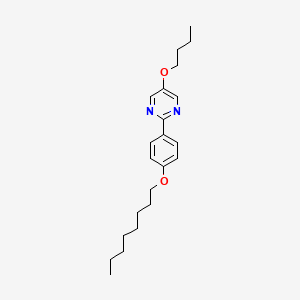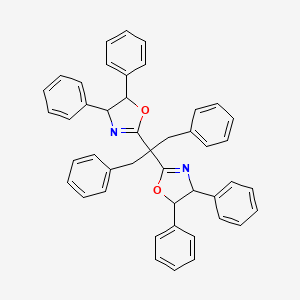
(R,S)-Bn-BisPh-Sabox
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,S)-Bn-BisPh-Sabox is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to induce chirality in various chemical reactions, making it a valuable tool in the field of organic chemistry. The compound’s unique structure allows it to interact with different substrates, leading to the formation of enantiomerically enriched products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Bn-BisPh-Sabox typically involves the reaction of a phosphine ligand with a chiral auxiliary. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine ligand.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired enantiomerically pure product.
Analyse Chemischer Reaktionen
Types of Reactions
(R,S)-Bn-BisPh-Sabox undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The ligand can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from reactions with this compound depend on the type of reaction. For example:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
(R,S)-Bn-BisPh-Sabox has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically enriched compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (R,S)-Bn-BisPh-Sabox involves its ability to coordinate with metal centers, forming chiral metal complexes. These complexes can then interact with various substrates, inducing chirality in the resulting products. The molecular targets and pathways involved include:
Metal centers: Such as palladium, platinum, or rhodium.
Substrates: Including alkenes, alkynes, and carbonyl compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-BINAP: Another chiral ligand used in asymmetric synthesis.
(S)-BINAP: The enantiomer of ®-BINAP.
(R,R)-DIOP: A chiral diphosphine ligand.
Uniqueness
(R,S)-Bn-BisPh-Sabox is unique due to its ability to form highly stable chiral metal complexes, which can be used in a wide range of asymmetric transformations. Its versatility and effectiveness in inducing chirality make it a valuable tool in both academic and industrial research.
Eigenschaften
Molekularformel |
C45H38N2O2 |
|---|---|
Molekulargewicht |
638.8 g/mol |
IUPAC-Name |
2-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-diphenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C45H38N2O2/c1-7-19-33(20-8-1)31-45(32-34-21-9-2-10-22-34,43-46-39(35-23-11-3-12-24-35)41(48-43)37-27-15-5-16-28-37)44-47-40(36-25-13-4-14-26-36)42(49-44)38-29-17-6-18-30-38/h1-30,39-42H,31-32H2 |
InChI-Schlüssel |
HGWSITXKMCQZBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B13822954.png)
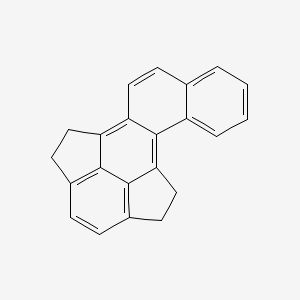
![4-chloro-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide](/img/structure/B13822980.png)
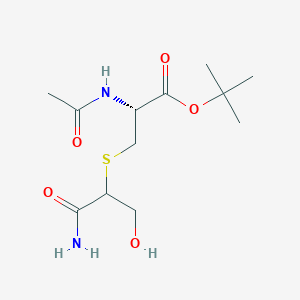

![N'-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}-4-(4-methoxy-2-methylphenyl)butanehydrazide](/img/structure/B13822987.png)
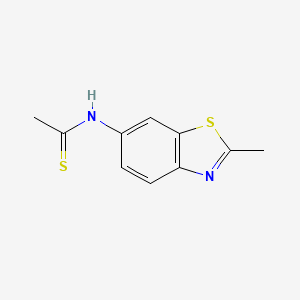
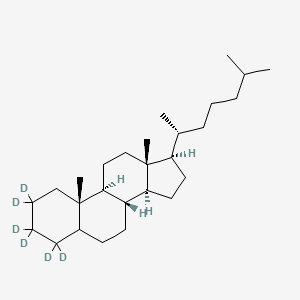
![(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13822993.png)
(Cl)Cl.C1CCOC1](/img/structure/B13822994.png)
![2-(2,3-dimethylphenoxy)-N'-[(E)-pyrrol-2-ylidenemethyl]acetohydrazide](/img/structure/B13822997.png)
